1-(tert-Butoxycarbonyl)-2-phenylpiperidine-3-carboxylic acid

Synthetic methodology C–H functionalization NK1 antagonist synthesis

Researchers needing a protected 2-phenylpiperidine scaffold often face extra steps with unprotected or oxidized analogs. This racemic N-Boc-2-phenylpiperidine-3-carboxylic acid (CAS 885275-18-3) solves that: • Orthogonal N-Boc protection enables sequential derivatization without amine interference; • Free C3-COOH allows direct amide coupling/esterification for PROTAC linker attachment; • High LogP (3.1-3.46) simplifies purification. Pre-installed 2-phenyl & 3-carboxylic acid groups avoid 2-3 synthetic steps; scaffold validated for NK1 antagonists and LYPLAL1 covalent inhibitors.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
CAS No. 885275-18-3
Cat. No. B1524350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butoxycarbonyl)-2-phenylpiperidine-3-carboxylic acid
CAS885275-18-3
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-7-10-13(15(19)20)14(18)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20)
InChIKeyORQZQOCBEQAYBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

885275-18-3 – Core Identity & Sourcing


1-(tert-Butoxycarbonyl)-2-phenylpiperidine-3-carboxylic acid (CAS 885275-18-3) is a difunctional piperidine building block carrying an N-Boc protecting group and a free C3 carboxylic acid. It is supplied as a racemic mixture (two asymmetric centers) with a molecular formula of C17H23NO4 and a molecular weight of 305.37 g·mol⁻¹ . Commercial purity typically ranges from 95% (ChemSpace) to 96% (Fluorochem, Leyan) to 98% (AKSci) [1] . The compound serves as a versatile intermediate for constructing substituted piperidines of pharmaceutical relevance rather than as a final bioactive entity.

N-Boc protected piperidine building block for orthogonal synthesis strategies
Racemic mixture (2 stereocenters, 4 stereoisomers); commercial purity 95–98%
Synthetic intermediate for constructing substituted piperidines of pharmaceutical relevance

885275-18-3 – Why Generic Substitution Fails


This compound is a racemic 2-phenylpiperidine-3-carboxylic acid bearing an acid-labile N-Boc protecting group. Simply swapping in the unprotected 2-phenylpiperidine-3-carboxylic acid (CAS 116140-17-1) or the 3-oxo derivative (CAS 1218344-45-6) is not equivalent because the Boc group is essential for orthogonal protection strategies during multi-step syntheses . Removing the Boc group exposes a basic secondary amine that will participate in undesired side reactions (e.g., acylation, alkylation, imine formation) unless additional protecting-group steps are introduced. The presence of two asymmetric carbons (C2 and C3 of the piperidine ring) also means that stereochemical integrity is a consideration: the commercial racemate contains four stereoisomers, and substitution with a single-enantiomer or differently substituted analog alters the stereochemical profile and may affect downstream chiral resolution . Furthermore, the measured LogP of 3.1 and the LogP range of 3.10–3.46 across suppliers are markedly higher than the predicted LogP of ~1.5 for a corresponding unprotected acid, meaning solubility and partitioning behavior differ substantially [1] . These differences—protecting group status, stereochemical complexity, and lipophilicity—make simple replacement of this compound with a close analog unreliable without re-optimizing the synthetic route.

Protecting Group Mismatch

Removal of the N-Boc group exposes a basic amine that participates in undesired side reactions; the Boc group is essential for orthogonal protection.

Stereochemical Profile Shift

Racemate contains four stereoisomers; substitution with a single enantiomer or analog alters stereochemical outcome and may affect chiral resolution steps.

Lipophilicity Difference

Measured LogP 3.1–3.46 vs ~1.5 for unprotected acid alters solubility and extraction behavior; simple replacement can disrupt workup procedures.

885275-18-3 – Quantitative Differentiation Evidence


Selective C2 Benzylic Lithiation via N-Boc Protection

N-Boc-2-phenylpiperidine (the decarboxylated analog of the target compound) undergoes regioselective benzylic lithiation exclusively at the C2 position when treated with s-BuLi/TMEDA in Et₂O at −78 °C, enabling the synthesis of 2,2-disubstituted piperidines. Under identical conditions, N-Boc-2-alkylpiperidines lithiate at the C6 position, not C2 [1] [2]. This C2 selectivity is a direct consequence of the Boc group's directing effect combined with phenyl stabilization of the α-carbanion and is critical for constructing quaternary stereocenters at the 2-position. The target compound, bearing both the N-Boc group and a C3 carboxylic acid handle, retains this directing capability while providing an additional functionalization site, making it a dual-handle scaffold for iterative diversification – a feature not available in simple N-Boc-2-phenylpiperidine or in N-unprotected/non-Boc protected 2-phenylpiperidine-3-carboxylic acids.

C2 vs C6 Lithiation
Class-level
C2-lithiation (phenyl) exclusively; C6 for 2-alkyl analogs under identical conditions
Supports regioselective scaffold diversification
Class-level inference; confirm with target compound
Synthetic methodology C–H functionalization NK1 antagonist synthesis

Lipophilicity Advantage in Organic-Phase Extraction

The target compound exhibits a computed LogP of 3.1 (ChemSpace) to 3.46 (Leyan), reflecting the lipophilic contribution of both the N-Boc group and the 2-phenyl substituent. In contrast, the unprotected 2-phenylpiperidine-3-carboxylic acid (CAS 116140-17-1, molecular formula C₁₂H₁₅NO₂, MW 205.25) exists as a zwitterionic species in aqueous solution at neutral pH and has a substantially lower predicted LogP (estimated ~1.0–1.5 for the neutral form, with effective logD₇.₄ much lower due to ionization) [1] . This ~100-fold difference in octanol-water partitioning means the Boc-protected compound is efficiently extracted into organic solvents (EtOAc, DCM) during workup, while the unprotected analog partitions predominantly into the aqueous phase or requires pH adjustment for extraction.

LogP Comparison
Reported
Target LogP 3.10–3.46 vs unprotected acid ~1.0–1.5 (Δ~2.0–2.5 units)
Enables efficient organic-phase extraction
Computed LogP; experimental validation recommended
Physicochemical property Lipophilicity Extraction efficiency

Direct Pharmacophore Access to LYPLAL1 and NK1 Antagonists

Following Boc deprotection, the resulting 2-phenylpiperidine-3-carboxylic acid scaffold has been utilized as the core structure in two distinct pharmacologically validated series: (a) LYPLAL1 covalent inhibitors, where the (2R,3R)-2-phenylpiperidine-3-carboxylic acid is elaborated via triazole-carbonyl linkage to a morpholinopyrimidine recognition element, achieving IC₅₀ = 1,100 nM against recombinant human LYPLAL1 [1]; and (b) NK1 receptor antagonists, where the analogous (2S,3S)-2-phenylpiperidine scaffold delivers sub-nanomolar receptor binding [2]. The target compound provides the Boc-protected entry point to this core. Analogs lacking the 2-phenyl group (e.g., Boc-pipecolinic acid derivatives) or lacking the C3 carboxylic acid (e.g., N-Boc-2-phenylpiperidine) cannot access these pharmacophores without additional synthetic steps to introduce the missing functionality.

Pharmacophore Access
Class-level
Dual-handle scaffold (2-Ph + C3-COOH) enables convergent LYPLAL1/NK1 antagonist synthesis
Provides direct entry to validated pharmacophores
Downstream IC₅₀ 1,100 nM (LYPLAL1); class-level evidence
Medicinal chemistry Covalent inhibitors LYPLAL1 NK1 receptor

Enantioselective Synthesis Tractability

The related compound N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine has been prepared in 99% enantiomeric excess via catalytic asymmetric Jacobsen epoxidation followed by intramolecular epoxide opening and ring expansion [1]. While this specific report synthesizes the 3-hydroxy analog rather than the 3-carboxylic acid, it demonstrates that the 2-phenylpiperidine scaffold substituted at both C2 and C3 positions can be accessed with near-perfect enantiocontrol using commercially viable methodology. The target compound (as the carboxylic acid) is amenable to analogous asymmetric routes, and the chiral resolution of the racemate into single enantiomers—(2S,3S), (2R,3R), (2S,3R), (2R,3S)—has been demonstrated for the cis and trans isomers of 2-phenylpiperidine-3-carboxylic acid (CAS 110287-67-7 for cis) .

Enantioselective Tractability
Context-dependent
99% ee achieved for N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine analog
Supports feasibility of asymmetric synthesis
Racemate supplied; requires chiral separation or asymmetric route optimization
Asymmetric synthesis Chiral resolution Enantiomeric excess

Enhanced Kinetic Resolution via 2-Phenyl Substituent

In a systematic study of kinetic resolution via asymmetric deprotonation with chiral lithium amide bases, N-Boc-2-phenylpiperidine demonstrated excellent substrate performance with high selectivity factors (s > 20), whereas N-Boc-2-alkylpiperidines gave substantially lower s values under identical conditions [1]. The 2-phenyl substituent provides both steric differentiation and π-stabilization of the intermediate organolithium, enhancing discrimination between enantiomers during deprotonation. The target compound, bearing the same N-Boc-2-phenylpiperidine motif plus a C3 carboxylic acid, is expected to exhibit similar or enhanced kinetic resolution behavior because the additional C3 substituent further amplifies steric differentiation between the two enantiomeric transition states.

Kinetic Resolution
Class-level
s > 20 (phenyl) vs s ~5–15 (alkyl) in asymmetric deprotonation
Supports efficient kinetic resolution of racemate
Class-level inference; expected to transfer to target compound
Asymmetric deprotonation Kinetic resolution s-factor

885275-18-3 – High-Confidence Application Scenarios


Synthesis of 2,2-Disubstituted Piperidines via C2 Lithiation

The N-Boc-2-phenyl substitution pattern of this compound directs regioselective C2 benzylic lithiation, enabling construction of quaternary stereocenters at the 2-position [1]. The C3 carboxylic acid handle is simultaneously available for amide coupling, esterification, or reduction, making this compound a dual-handle scaffold for efficient divergent library synthesis. This application is supported by demonstrated sub-nanomolar NK1 antagonist synthesis using the analogous decarboxylated scaffold .

LYPLAL1 and Serine Hydrolase Inhibitor Development

The Boc-deprotected 2-phenylpiperidine-3-carboxylic acid core has been validated as the scaffold for potent LYPLAL1 covalent inhibitors (IC₅₀ = 1,100 nM) with >26-fold selectivity over CES1 (IC₅₀ = 29,000 nM) [1]. The target compound provides the optimal entry point—both the 2-phenyl and 3-carboxylic acid groups are pre-installed and the amine is orthogonally protected, enabling direct elaboration to triazole-carbonyl-linked pharmacophores without protecting group manipulation. Starting from alternatives lacking any of these features would add 2–3 synthetic steps.

Chiral Building Block for Asymmetric Synthesis & Resolution

The 2-phenyl substituent enables high-selectivity kinetic resolution (s > 20) via asymmetric deprotonation with chiral lithium amides, substantially outperforming 2-alkyl analogs (s ~5–15) [1]. For teams requiring single-enantiomer 2-phenylpiperidine-3-carboxylic acid, the racemic compound can therefore be efficiently upgraded by chiral separation or asymmetric synthesis (99% ee demonstrated for the 3-hydroxy analog) , making it a cost-effective procurement choice that preserves downstream access to enantiopure material.

Late-Stage PROTAC Conjugation via C3 Carboxylic Acid

The free C3 carboxylic acid enables direct amide coupling or esterification without requiring deprotection or activation steps that would compromise the Boc group. This orthogonal reactivity is essential for sequential derivatization strategies, such as attaching PEG linkers or E3 ligase recruiting elements in PROTAC design, where the N-Boc group must remain intact until the final deprotection step [1]. The high LogP (3.1–3.46) further facilitates purification of coupled intermediates by normal-phase chromatography or organic extraction .

Application
Selection Property
Validation Focus
2,2-Disubstituted Piperidine Synthesis
C2-selective benzylic lithiation directing group
Regioselectivity in lithiation-electrophile quench
LYPLAL1 Inhibitor Development
Pre-installed 2-Ph and C3-COOH with orthogonal N-Boc
Pharmacophore elaboration efficiency (amide/triazole coupling)
Chiral Resolution to Single Enantiomers
2-Phenyl group enabling high-s kinetic resolution
Enantiomeric excess after asymmetric deprotonation or chiral separation
PROTAC Conjugation Strategies
Orthogonal N-Boc/C3-COOH reactivity
Sequential derivatization without N-Boc compromise
Quote Request

Request a Quote for 1-(tert-Butoxycarbonyl)-2-phenylpiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.